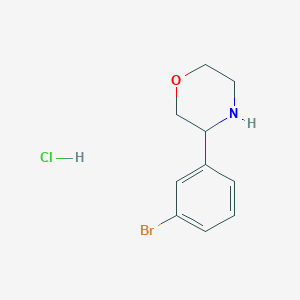

3-(3-Bromophenyl)morpholine hydrochloride

Description

Significance of Morpholine (B109124) as a Privileged Chemical Scaffold in Academic Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a multitude of biologically active compounds, including approved drugs. rsc.org The significance of the morpholine moiety can be attributed to several key factors:

Physicochemical Properties: The presence of the oxygen and nitrogen atoms imparts a favorable balance of hydrophilicity and lipophilicity to molecules. This can enhance aqueous solubility and improve pharmacokinetic profiles, which are crucial for drug development. nih.gov

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can contribute to a longer duration of action for drug candidates.

Synthetic Accessibility: Morpholine and its derivatives are readily prepared through various synthetic routes, making them attractive building blocks for chemists. nih.gov

The diverse applications of the morpholine scaffold are evident in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. e3s-conferences.orgrsc.org

Overview of Bromophenyl Substituents in Chemical Synthesis

The incorporation of a bromophenyl group into a molecule is a common and highly effective strategy in chemical synthesis. The bromine atom, a halogen, serves as a versatile functional handle that can be readily transformed into a variety of other groups through well-established chemical reactions. This synthetic utility is a primary reason for the prevalence of bromophenyl-containing compounds in research.

Key transformations involving the bromine atom on a phenyl ring include:

Cross-Coupling Reactions: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Lithiation and Grignard Reagent Formation: The bromine can be exchanged with lithium or magnesium to form organolithium or Grignard reagents, respectively. These powerful nucleophiles can then be reacted with a wide range of electrophiles to introduce new functional groups.

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by nucleophiles, providing another avenue for molecular diversification.

The position of the bromine atom on the phenyl ring (ortho, meta, or para) also influences the electronic properties and steric environment of the molecule, which can have a profound impact on its reactivity and biological activity.

Rationale for Research Focus on 3-(3-Bromophenyl)morpholine (B1651349) Hydrochloride

The research interest in 3-(3-Bromophenyl)morpholine hydrochloride arises from the synergistic combination of the beneficial properties of the morpholine scaffold and the synthetic versatility of the bromophenyl group. While extensive research on this specific molecule is not widely published, its value can be inferred from its potential as a versatile intermediate and building block in the synthesis of more complex molecules.

The key rationales for its investigation include:

A Building Block for Novel Therapeutics: Given the prevalence of the morpholine ring in approved drugs, this compound serves as an excellent starting point for the synthesis of new drug candidates. The bromophenyl moiety can be elaborated using the cross-coupling reactions mentioned previously to introduce a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Exploration of Structure-Activity Relationships: The 3-aryl morpholine substructure is a known pharmacophore in a variety of biologically active compounds, including those targeting the central nervous system. wikipedia.orgwikipedia.org By using this compound as a template, researchers can systematically modify the phenyl ring to probe the effects of different substituents on biological activity.

Development of Chemical Probes: The ability to easily modify the bromophenyl group makes this compound a useful tool for the development of chemical probes to study biological processes. For example, fluorescent tags or affinity labels could be attached to the phenyl ring to visualize or isolate biological targets.

In essence, this compound is a strategically designed molecule that provides a gateway to a vast chemical space of potentially bioactive compounds. Its primary research focus is likely as a key intermediate in the discovery and development of new molecules with therapeutic or other functional applications.

Detailed Research Findings on Structurally Related 3-Aryl-Morpholine Derivatives

While specific research data on this compound is limited in publicly available literature, a wealth of information exists for structurally analogous 3-aryl-morpholine compounds. The findings from these studies offer valuable insights into the potential biological activities and structure-activity relationships (SAR) that could be relevant for derivatives of this compound. The following table summarizes key findings from research on related 3-aryl-morpholine derivatives.

| Aryl Substituent | Biological Target/Activity | Key SAR Findings |

| Phenyl | Norepinephrine-dopamine releasing agent | The unsubstituted phenyl ring at the 3-position of the morpholine scaffold is a core component for activity. |

| 3-Fluorophenyl | Monoamine transporter inhibitor | The position of the fluorine atom on the phenyl ring significantly influences potency and selectivity. |

| 4-Methylphenyl | Psychostimulant | Alkyl substitution on the phenyl ring can modulate the stimulant properties. |

| 3-Chlorophenyl | Monoamine reuptake inhibitor | Halogen substitution at the meta position of the phenyl ring is often associated with potent inhibitory activity at monoamine transporters. |

These studies on related compounds underscore the importance of the substitution pattern on the phenyl ring in determining the pharmacological profile of 3-aryl-morpholine derivatives. The bromine atom in this compound provides a convenient point for synthetic modification, allowing for the systematic exploration of these SAR trends and the potential discovery of novel, potent, and selective therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-bromophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBVFNOCXSGYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-61-3 | |

| Record name | 3-(3-bromophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Bromophenyl Morpholine Hydrochloride

Conventional Synthetic Routes to the Morpholine (B109124) Core

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common scaffold in medicinal chemistry. researchgate.netresearchgate.net Its synthesis can be achieved through various conventional routes, each starting from different precursors.

Cyclization Reactions for Morpholine Ring Formation

Intramolecular cyclization is a cornerstone of morpholine synthesis. These reactions involve forming either a C-N or a C-O bond to close the six-membered ring. A variety of strategies have been developed to facilitate this key step. For instance, Pd-catalyzed carboamination reactions can be employed to construct cis-3,5-disubstituted morpholines from substituted ethanolamine (B43304) derivatives and aryl bromides. nih.govnih.gov Another approach involves an iodine-mediated cyclization. researchgate.net A common two-step sequence involves reacting an amino alcohol with chloroacetyl chloride to form an amide, which is then cyclized and subsequently reduced with reagents like borane (B79455) (BH₃·THF) to yield the morpholine ring. researchgate.netresearchgate.net

| Cyclization Strategy | Key Reagents | Precursor Type | Reference |

| N-Alkylation & Reduction | 1. Chloroacetyl chloride, KOH2. BH₃·THF | Amino alcohol | researchgate.netresearchgate.net |

| Pd-catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Substituted ethanolamine, Aryl bromide | nih.gov |

| Wacker-type Aerobic Cyclization | Pd(DMSO)₂(TFA)₂ | Alkene-tethered amine | organic-chemistry.org |

| Hydroalkoxylation | Boron trifluoride etherate (BF₃·OEt₂) | Nitrogen-tethered alkene | organic-chemistry.org |

Approaches Utilizing Vicinal Amino Alcohols and Related Precursors

Vicinal amino alcohols (or 1,2-amino alcohols) are among the most common and versatile starting materials for morpholine synthesis. researchgate.netresearchgate.net The general strategy involves treating the amino alcohol with a reagent that provides a two-carbon unit with leaving groups on both ends, leading to a double alkylation of the nitrogen and oxygen atoms to form the ring. A modern, efficient method uses ethylene (B1197577) sulfate (B86663) in a one- or two-step, redox-neutral protocol to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.orgnih.gov This approach is noted for its ability to achieve clean monoalkylation of the amine, which is often a challenge in these syntheses. chemrxiv.org

Strategies Involving Epoxides and Aziridines

Strained three-membered rings like epoxides and aziridines serve as valuable precursors for the morpholine core. researchgate.netresearchgate.nete3s-conferences.org These methods typically involve the nucleophilic ring-opening of the epoxide or aziridine, followed by an intramolecular cyclization. For example, a gold(I)-catalyzed tandem reaction has been developed for constructing morpholine derivatives from readily available aziridines and propargyl alcohols. rsc.org This process involves a nucleophilic ring-opening of the aziridine, a 6-exo-dig cyclization, and a double bond isomerization sequence under mild conditions. rsc.org Similarly, epoxides can be converted into substituted morpholines. A Pd(0)-catalyzed reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines with good diastereoselectivity. organic-chemistry.org

Synthesis from Bis(2-hydroxyethyl)amines

A direct and classical method for forming the morpholine ring is the dehydration of N-substituted bis(2-hydroxyethyl)amines (diethanolamines). researchgate.netwikipedia.org This reaction is typically achieved by heating the diethanolamine (B148213) precursor, often for extended periods, in the presence of a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. researchgate.net The reaction is usually conducted in high-boiling solvents like toluene (B28343) or xylene, with reported yields ranging from 29% to 92%. researchgate.net The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD), can also be employed as an alternative method for dehydration under milder conditions. researchgate.net

Targeted Synthesis of the 3-(3-Bromophenyl)moiety

To synthesize the specific compound 3-(3-Bromophenyl)morpholine (B1651349), the general methods for core formation must be adapted to incorporate the 3-bromophenyl group at the desired position. This is most effectively achieved by starting with a precursor that already contains this structural element.

Condensation Reactions with Brominated Aldehyde Precursors

A key strategy for installing the 3-bromophenyl group at the C-3 position involves using 3-bromobenzaldehyde (B42254) as a starting material. Aryl aldehydes are common precursors in condensation reactions that can be used to build heterocyclic systems. organic-chemistry.org A plausible synthetic route involves a multi-step sequence beginning with the condensation of 3-bromobenzaldehyde with an appropriate amino alcohol, such as ethanolamine. This initial reaction would form an imine (Schiff base), which can then be reduced to a secondary amine. The resulting N-substituted amino alcohol intermediate contains all the necessary atoms for the final ring structure. The synthesis is completed by an intramolecular cyclization, typically induced by a dehydrating agent like sulfuric acid, to form the morpholine ring. The final step involves treatment with hydrochloric acid to generate the hydrochloride salt. wikipedia.org

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1. Condensation | 3-Bromobenzaldehyde, Ethanolamine | Heat, removal of water | Imine intermediate |

| 2. Reduction | Imine intermediate | Reducing agent (e.g., NaBH₄) | N-(3-bromobenzyl)ethanolamine |

| 3. Cyclization | N-(3-bromobenzyl)ethanolamine | Dehydrating agent (e.g., H₂SO₄), Heat | 3-(3-Bromophenyl)morpholine |

| 4. Salt Formation | 3-(3-Bromophenyl)morpholine | Hydrochloric Acid (HCl) | 3-(3-Bromophenyl)morpholine hydrochloride |

Introduction of Bromophenyl Group via Electrophilic Aromatic Substitution (as a general approach to bromination)

Electrophilic aromatic substitution (EAS) is a foundational method for introducing a bromine atom onto an aromatic ring. mdpi.comnih.gov In the context of synthesizing 3-(3-Bromophenyl)morpholine, this strategy would typically be employed on a precursor molecule. The direct bromination of 3-phenylmorpholine (B1352888) is one possible, though potentially complex, route. The morpholine ring is an activating group; however, the nitrogen atom makes it a complex directing group. A more common and controlled approach involves brominating a precursor arene before the formation of the morpholine ring.

The general mechanism for electrophilic bromination involves the generation of a strong electrophile, typically Br+ or a polarized bromine species, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the ring, restoring aromaticity and yielding the brominated product.

Common brominating agents and conditions include:

Molecular Bromine (Br₂) with a Lewis Acid: A classic method where a Lewis acid like FeBr₃ or AlBr₃ polarizes the Br-Br bond, making one bromine atom highly electrophilic.

N-Bromosuccinimide (NBS): A versatile and easier-to-handle source of electrophilic bromine, often used with a proton source or in polar solvents. mdpi.comlookchem.com The regioselectivity of NBS bromination can be highly dependent on the solvent and the electronic nature of the substituents on the aromatic ring. lookchem.com

I(III)-based Reagents: Modern methods utilize hypervalent iodine reagents, such as a system of PIDA (phenyliodine diacetate) and AlBr₃, which can generate a highly reactive brominating species, PhIOAcBr. nih.gov This approach offers mild reaction conditions and high yields, even for sterically hindered substrates. nih.gov

For the synthesis of a meta-substituted product like 3-(3-Bromophenyl)morpholine, the directing effects of substituents on the starting aromatic ring are critical. If starting from a phenyl-containing precursor, a deactivating, meta-directing group would be required to direct the incoming bromine electrophile to the 3-position. Alternatively, and more strategically, the synthesis would commence from a starting material that already contains the bromine atom at the desired position, such as 3-bromobenzaldehyde or a derivative thereof. This pre-functionalized starting material would then be carried through the steps of morpholine ring construction.

| Reagent System | Typical Conditions | Key Features |

| Br₂ / FeBr₃ | Anhydrous, often in a non-polar solvent (e.g., CCl₄, CS₂) | Classic, strong brominating conditions. |

| NBS | Acetonitrile, DMF, or other polar solvents | Milder, easier to handle than Br₂. Selectivity is solvent-dependent. mdpi.comlookchem.com |

| PIDA / AlBr₃ | Dichloromethane, room temperature | Very mild conditions, high yields, good for complex molecules. nih.gov |

Advanced and Modern Synthetic Techniques

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex heterocyclic molecules like morpholines. These methods often offer improved efficiency, scalability, and access to novel chemical space.

Continuous Flow Synthesis Protocols

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful alternative to traditional batch synthesis. researchgate.netnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. nih.govnih.gov

A key application relevant to the synthesis of 3-(3-Bromophenyl)morpholine is the photocatalytic coupling of aldehydes and Silicon Amine Protocol (SLAP) reagents, which can be efficiently performed under continuous flow conditions. acs.orgnih.govorganic-chemistry.org In a specific documented synthesis of this compound, a flow reactor setup was used for the cyclization step. ethz.ch The imine precursor, formed from the corresponding SLAP reagent and 3-bromobenzaldehyde, was dissolved in a solvent mixture and subjected to the flow reactor under blue light irradiation. ethz.ch This approach significantly reduces reaction times and facilitates gram-scale production. ethz.ch

Table of Flow Synthesis Parameters for 3-(3-bromophenyl)morpholine: ethz.ch

| Parameter | Value |

|---|---|

| Reactants | Imine of SLAP reagent and 3-bromobenzaldehyde |

| Catalyst System | TPP (5 mol %), TMSOTf (1.30 equiv) |

| Solvent | CH₃CN/HFIP (10:1) |

| Light Source | Blue LEDs |

| Flow Rate | 0.10 mL/min |

Application of Silicon Amine Protocol (SLAP) Reagents

Silicon Amine Protocol (SLAP) reagents have been developed as a tin-free, less toxic alternative to the Stannyl Amine Protocol (SnAP) for the one-step synthesis of saturated N-heterocycles. acs.orgnih.gov These reagents are organosilanes that, in combination with an aldehyde (like 3-bromobenzaldehyde), can be used to construct the morpholine ring.

The general process involves two main steps:

Imine Formation: The SLAP reagent is condensed with an aldehyde (e.g., 3-bromobenzaldehyde) in the presence of a dehydrating agent like molecular sieves (MS 4A) to form an imine intermediate.

Photocatalytic Cyclization: The imine is then subjected to photoredox catalysis. Under irradiation with blue light, a photocatalyst (such as an iridium complex or an organic dye) initiates a single-electron transfer (SET) process, leading to the formation of a radical intermediate that cyclizes to form the morpholine ring. organic-chemistry.orgacs.org

This methodology is highly versatile, tolerating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. acs.orgnih.gov The combination of SLAP reagents with photoredox catalysis represents a powerful and sustainable approach for preparing substituted morpholines. acs.org

Lewis Acid Facilitated Photoredox Catalysis in Morpholine Synthesis

While photoredox catalysis is effective, its scope can be limited by the redox potentials of the photocatalyst and the substrates. nih.govresearchgate.net The synthesis of morpholines from certain SLAP reagents can be challenging due to a mismatch in these potentials. acs.org The inclusion of a Lewis acid has been shown to overcome this limitation by enabling an alternative catalytic pathway. nih.govresearchgate.net

The addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can switch the catalytic cycle from a reductive quenching pathway to an oxidative quenching cycle. nih.gov In the synthesis of morpholines, the Lewis acid coordinates to the imine intermediate, lowering its reduction potential. nih.gov This allows an inexpensive organic photocatalyst like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) to be used effectively. acs.orgorganic-chemistry.org The photoexcited TPP catalyst oxidizes the SLAP reagent to form a radical intermediate, and the catalytic cycle is completed by the reduction of the Lewis acid-activated imine. acs.orgorganic-chemistry.org

This dual catalytic system of an organic photocatalyst and a Lewis acid additive is key to a general and scalable synthesis of C-substituted morpholines and has been successfully applied in continuous flow systems. acs.orgnih.govethz.ch

Comparison of Photocatalytic Systems for Heterocycle Synthesis:

| System | Catalyst(s) | Key Feature | Application |

|---|---|---|---|

| Standard Photoredox | Iridium complex (e.g., Ir[(ppy)₂dtbbpy]PF₆) | Direct photo-induced SET | Piperazine synthesis acs.org |

Electrochemical Amino-Oxygenation Approaches for N/O-Heterocycles

Electrochemistry offers a green and powerful tool for organic synthesis, using electricity to drive redox reactions, often eliminating the need for chemical oxidants or reductants. rsc.orgnih.gov For the synthesis of N,O-heterocycles like morpholines, electrochemical methods can facilitate intramolecular C-N and C-O bond formation.

One relevant approach is the electrochemical amino-oxygenation of alkenes. While not a direct synthesis of the 3-aryl morpholine core, the principles can be applied to precursors. For instance, methods have been developed for the electrochemical oxidative [4+2] annulation of tertiary anilines with alkenes to produce tetrahydroquinolines. nih.gov Similarly, electrochemical strategies can be used for the intramolecular amino-oxygenation of alkene-substituted carbamates or sulfonamides. rsc.orgresearchgate.net In these reactions, an anodic oxidation initiates the cyclization cascade, forming the heterocyclic ring.

These electrosynthesis techniques are advantageous as they often proceed under mild conditions, reduce waste, and provide alternative pathways for constructing complex molecules. rsc.org The development of electrochemical methods for the direct synthesis of morpholine rings from simple precursors is an active area of research. digitellinc.com

Multicomponent Reaction (MCR) Strategies, e.g., Petasis Borono-Mannich Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly build molecular complexity. nih.gov The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.org

A variation of this reaction can be envisioned for the synthesis of the morpholine core. The classic PBM reaction is particularly useful for synthesizing α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.org For morpholine synthesis, a bifunctional starting material would be required. For example, the reaction could involve an amino alcohol, an aldehyde (such as glyoxal (B1671930) or a derivative), and a boronic acid. The presence of a hydroxyl group on one of the components can facilitate the reaction, activating the boronic acid towards nucleophilic transfer. researchgate.net

While a direct, one-pot PBM reaction to form 3-(3-Bromophenyl)morpholine from simple starting materials is not explicitly documented, the principles of MCRs are being increasingly applied to the synthesis of diverse heterocyclic libraries. nih.gov The development of a Petasis-type reaction involving a suitable amino alcohol, a carbonyl compound, and 3-bromophenylboronic acid would represent a highly convergent and efficient route to the target molecule.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of synthesizing this compound and related heterocyclic compounds, microwave-assisted approaches offer a significant improvement over traditional synthetic protocols.

The synthesis of morpholine derivatives can be accelerated under microwave irradiation. For instance, the condensation reactions that form the morpholine ring, which might take several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. This rapid heating can also minimize the formation of side products, simplifying the purification process. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other substituted morpholines. Typically, a mixture of the appropriate starting materials, such as a substituted phenacyl bromide and an amino alcohol, in a suitable solvent is subjected to microwave irradiation at a controlled temperature and pressure.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Morpholine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Reaction Yield | Moderate to good | Often higher yields |

| Product Purity | May require extensive purification | Generally higher purity |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Minimized |

The choice of solvent is crucial in microwave-assisted synthesis, as it must be able to absorb microwave energy efficiently. Polar solvents like dimethylformamide (DMF), ethanol, and water are commonly used. The reaction temperature and time are optimized to maximize the yield of the desired product while minimizing degradation.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

3-(3-Bromophenyl)morpholine possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to isolate a single enantiomer, as the two enantiomers can have different pharmacological activities and metabolic fates. Stereoselective synthesis and chiral resolution are the two primary strategies for obtaining enantiomerically pure compounds.

Stereoselective Synthesis:

This approach aims to directly synthesize the desired enantiomer, avoiding the formation of a racemic mixture. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For the synthesis of enantiomerically pure 3-(3-bromophenyl)morpholine, one could start from a chiral amino alcohol. For example, the synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine has been reported, demonstrating a viable enantioselective route that could be adapted. Such syntheses often involve multiple steps with careful control of stereochemistry at each stage.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts. The racemic 3-(3-bromophenyl)morpholine, which is a base, can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the morpholine derivative can be recovered by treating the salt with a base to remove the chiral resolving agent.

Another method for chiral resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation.

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type of Amine |

| (+)-Tartaric Acid | Racemic bases |

| (-)-Tartaric Acid | Racemic bases |

| (R)-(-)-Mandelic Acid | Racemic bases |

| (S)-(+)-Mandelic Acid | Racemic bases |

| (1R)-(-)-10-Camphorsulfonic acid | Racemic bases |

| (1S)-(+)-10-Camphorsulfonic acid | Racemic bases |

Gram-Scale Synthesis and Scalability Considerations

The transition from a laboratory-scale synthesis to a gram-scale or larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. While specific documentation on the gram-scale synthesis of this compound is limited, general principles for scaling up the synthesis of morpholine derivatives can be applied.

A key consideration is the choice of the synthetic route. For large-scale production, a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often preferred over a linear synthesis. The starting materials should be readily available and inexpensive. The reaction conditions must also be scalable. Reactions that require cryogenic temperatures or high pressures can be challenging and costly to implement on a large scale. Therefore, reactions that can be performed at or near ambient temperature and pressure are more desirable.

Purification is another critical aspect of large-scale synthesis. Chromatographic purification, which is common in the laboratory, can be impractical and expensive for large quantities of material. Crystallization, distillation, and extraction are more suitable purification techniques for gram-scale and pilot-plant scale production.

When scaling up a reaction, it is important to consider the heat transfer. Exothermic reactions that are easily controlled on a small scale can become hazardous on a large scale if the heat generated is not efficiently removed. The surface-area-to-volume ratio decreases as the scale of the reaction increases, which can lead to poor heat dissipation. Therefore, careful monitoring of the reaction temperature and the use of appropriate cooling systems are essential.

Finally, the safety of the process is of paramount importance. A thorough risk assessment should be conducted to identify and mitigate any potential hazards associated with the reagents, intermediates, and final product, as well as the reaction conditions.

Role of Morpholine Hydrochloride as a Precursor in Synthesis

Morpholine and its hydrochloride salt are versatile building blocks in organic synthesis, particularly in the preparation of pharmaceuticals. Morpholine is a secondary amine with a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structure imparts desirable physicochemical properties to molecules containing this moiety, such as improved water solubility and metabolic stability.

Morpholine hydrochloride is the salt formed from the reaction of morpholine with hydrochloric acid. It is often used as a precursor in reactions where a more stable and easily handled form of morpholine is required. The hydrochloride salt can be readily converted back to the free base by treatment with a suitable base.

In the synthesis of more complex molecules, the morpholine ring can be introduced as a complete unit. For example, N-arylation of morpholine is a common reaction to produce a wide range of compounds with diverse biological activities. Morpholine can also be used as a starting material for the synthesis of more complex heterocyclic systems. The presence of the morpholine moiety in a drug molecule can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Table 3: Examples of Pharmaceuticals Containing the Morpholine Moiety

| Drug Name | Therapeutic Class |

| Gefitinib | Anticancer |

| Linezolid | Antibiotic |

| Reboxetine | Antidepressant |

| Aprepitant | Antiemetic |

The use of morpholine and its derivatives in drug design is a testament to the importance of this heterocyclic scaffold in medicinal chemistry.

Chemical Reactivity and Transformations of 3 3 Bromophenyl Morpholine Hydrochloride

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring behaves as a typical secondary amine, though its reactivity is modulated by the electron-withdrawing effect of the adjacent ether oxygen, which renders it slightly less nucleophilic than structurally similar amines like piperidine. wikipedia.org As the compound is a hydrochloride salt, the nitrogen exists in its protonated, morpholinium form. For the nitrogen to act as a nucleophile, it must first be deprotonated by a base.

Once deprotonated to the free amine, the morpholine nitrogen can act as a nucleophile, participating in various substitution reactions. A common example is its reaction with acyl halides or anhydrides to form N-acylmorpholine derivatives (amides). Another representative reaction is the substitution of a halide on an alkyl chain. For instance, morpholine can react with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield morpholin-N-ethyl acetate. uobaghdad.edu.iq This reaction proceeds via an SN2 mechanism where the morpholine nitrogen attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions This table is generated based on typical reactions of the morpholine functional group.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-(3-Bromophenyl)morpholine (B1651349) | Acetyl Chloride | N-acetyl-3-(3-bromophenyl)morpholine | Acylation |

The nitrogen atom of the morpholine ring is susceptible to alkylation by various alkylating agents, such as alkyl halides. researchgate.netchemrxiv.org This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The reaction typically requires a base to deprotonate the morpholine hydrochloride and generate the free amine, which then acts as the nucleophile. The synthesis of various N-substituted morpholines is a key strategy in medicinal chemistry to modify the properties of lead compounds. chemrxiv.org The reaction of 1,2-amino alcohols with electrophiles like ethylene (B1197577) sulfate (B86663) is a modern method for constructing the morpholine ring itself, highlighting the inherent nucleophilicity of the amino group that drives this alkylation and cyclization process. chemrxiv.orgchemrxiv.org

The presence of the amine functional group makes morpholine a weak base. wikipedia.org In the case of 3-(3-Bromophenyl)morpholine hydrochloride, the nitrogen atom is protonated by hydrochloric acid to form the morpholinium chloride salt. This salt exists in equilibrium with its free base form in solution. The position of this equilibrium is dependent on the pH of the solution. Adding a stronger base will deprotonate the morpholinium ion, liberating the free amine, 3-(3-Bromophenyl)morpholine. This acid-base property is fundamental to its handling and reactivity, as many reactions require the nitrogen to be in its neutral, nucleophilic state. wikipedia.org

Reactivity of the Bromophenyl Moiety

The bromophenyl group is a versatile handle for synthetic transformations, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom attached to the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are powerful tools in organic synthesis for creating complex molecules from simpler precursors. nobelprize.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Common cross-coupling reactions applicable to 3-(3-Bromophenyl)morpholine include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nobelprize.orgmdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene. nobelprize.org

Negishi Coupling: Reaction with an organozinc compound. nobelprize.org

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating a diarylamine or an N-arylated alkylamine. nih.gov

These reactions tolerate a wide variety of functional groups, making them highly valuable for the derivatization of the bromophenyl core. nobelprize.orgnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential transformations of the bromophenyl group based on established catalytic methods.

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 3-(Biphenyl-3-yl)morpholine |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 3-(3-Styrylphenyl)morpholine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | 3-(3-(Phenylamino)phenyl)morpholine |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromine, on an aromatic ring with a nucleophile. chemistrysteps.commasterorganicchemistry.com However, the standard SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org

In 3-(3-Bromophenyl)morpholine, the morpholine substituent is not a strong electron-withdrawing group, and the bromine is in the meta position. Therefore, the compound is generally unreactive towards the addition-elimination SNAr mechanism under standard conditions. libretexts.org

Substitution may be possible under more forcing conditions through alternative mechanisms, such as the elimination-addition (benzyne) mechanism. This pathway involves the use of a very strong base (e.g., sodium amide, NaNH₂) to deprotonate a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to give the substituted product. chemistrysteps.com

Derivatization Strategies for Functional Group Modification

The structure of 3-(3-Bromophenyl)morpholine offers two primary sites for functional group modification: the bromine atom on the phenyl ring and the nitrogen atom of the morpholine ring. Derivatization at these positions is a common strategy to modulate the compound's physicochemical properties.

Modification at the Bromophenyl Group:

The carbon-bromine bond on the phenyl ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis due to their broad substrate scope and tolerance of various functional groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This strategy would allow for the synthesis of biphenyl (B1667301) derivatives or the introduction of various alkyl or vinyl groups at the 3-position of the phenyl ring. The general reaction is highly efficient and tolerates a wide range of functional groups. nobelprize.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.org This would enable the synthesis of derivatives where the bromine is replaced by a primary or secondary amine, including various substituted anilines or other heterocyclic amines. acs.orglibretexts.org This method has become a powerful tool for constructing aryl amine linkages. rsc.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, yielding a styrenyl-type derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an aryl-alkyne derivative.

These cross-coupling reactions provide a powerful platform for creating a library of analogs with diverse substituents on the phenyl ring, starting from 3-(3-Bromophenyl)morpholine.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for 3-(3-Bromophenyl)morpholine

| Reaction Name | Coupling Partner | Resulting Bond | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Biaryl or Alkyl/Vinyl-Aryl |

| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl Amine |

| Heck Reaction | Alkene | C-C | Aryl-Alkene (Styrenyl) |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl-Alkyne |

| Stille Coupling | Organotin Reagent | C-C | Biaryl or Alkyl/Vinyl-Aryl |

Modification at the Morpholine Nitrogen:

The secondary amine of the morpholine ring is a nucleophilic center that can readily undergo various transformations. For most of these reactions, the hydrochloride salt must first be neutralized with a base to liberate the free amine.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophiles in an SN2 reaction. acsgcipr.org This is a common method for introducing simple alkyl chains or more complex functionalized side chains. Catalytic methods for N-alkylation using alcohols have also been developed, offering a greener alternative to alkyl halides. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acylmorpholine derivatives (amides). This modification can introduce a wide range of carbonyl-containing groups. For example, morpholine can be acylated with 5-aryl-2-furoyl chlorides to produce the corresponding amides. pensoft.net

N-Arylation: The morpholine nitrogen can also be coupled with aryl halides, typically under palladium or copper catalysis (a form of the Buchwald-Hartwig or Ullmann reaction), to yield N-aryl derivatives. researchgate.net Studies have shown the successful N-arylation of morpholine with various aryl halides, including aryl bromides, using different catalytic systems. researchgate.netacs.org

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. This is a highly versatile method for introducing a wide variety of substituents.

These derivatization strategies at both the aryl bromide and morpholine nitrogen sites allow for extensive structural modifications of the parent compound.

Analogous Reactivity Studies of Related Morpholine Derivatives

The chemical reactivity of 3-(3-Bromophenyl)morpholine can be inferred from studies on analogous substituted morpholine compounds. The morpholine ring is a common scaffold in chemical and pharmaceutical research, and its derivatization is well-documented. acs.orgwikipedia.org

N-Arylation and N-Alkylation Reactions:

The N-arylation of the morpholine core is a frequently employed transformation. For instance, manganese-catalyzed cross-coupling reactions have been used to arylate morpholine with various aryl halides. These studies noted that while ortho-substituted aryl halides gave poor yields, sterically unhindered aryl bromides reacted efficiently to give N-aryl morpholines in good yields. researchgate.net Similarly, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation. Research has demonstrated the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl)quinolines by coupling morpholine with the corresponding 6-bromoquinoline (B19933) precursors. rsc.org Kinetic studies on the amination of 4-bromoanisole (B123540) and 4-chloroanisole (B146269) with morpholine have been used to compare the efficacy of different palladium catalyst systems. acs.org

N-alkylation is another fundamental reaction. Studies on the gas-solid phase N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst have shown high conversion and selectivity, particularly with primary alcohols like methanol. researchgate.net The synthesis of 2-aryl-4-(3-arylpropyl)morpholines represents another example where the morpholine nitrogen is alkylated with an arylpropyl side chain. nih.gov

Acylation and Subsequent Transformations:

N-acylation is a common derivatization strategy. In one study, 5-arylfuran-2-carboxylic acids were converted to their acyl chlorides and subsequently reacted with morpholine to form 4-(5-aryl-2-furoyl)morpholines. pensoft.net In other work, a one-pot palladium-catalyzed N-demethylation/N-acylation protocol has been applied to morphine and tropane (B1204802) alkaloids, which contain a related N-methylated heterocyclic ring system, to generate various N-acyl derivatives. researchgate.net This highlights the potential for modifying existing N-substituents in complex molecules.

Reactivity of the Aryl Substituent:

The reactivity of aryl halides attached to a heterocyclic system is central to building molecular complexity. In a notable example, a heterocyclic electrophile containing both an aryl bromide and a chlorine atom was selectively coupled with morpholine at the aryl bromide position using a palladium catalyst. acs.org This demonstrates the feasibility of selectively reacting an aryl bromide, like the one in 3-(3-Bromophenyl)morpholine, in the presence of other functional groups. The resulting morpholine-containing intermediate was then subjected to a second C-N coupling reaction. acs.org

The following table summarizes findings from reactivity studies on analogous morpholine derivatives.

Table 2: Summary of Reactivity Studies on Analogous Morpholine Derivatives

| Starting Material Class | Reagent/Catalyst System | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Morpholine & Aryl Halides | MnCl₂·4H₂O / l-proline | N-Arylation | N-Aryl Morpholines | researchgate.net |

| 6-Bromoquinolines & Morpholine | Pd-catalyst / Ligand | Buchwald-Hartwig Amination | 6-Morpholinyl-quinolines | rsc.org |

| 4-Bromoanisole & Morpholine | Pd-precatalyst / PBu₃ | Buchwald-Hartwig Amination | 4-(4-Methoxyphenyl)morpholine | acs.org |

| Morpholine & Alcohols | CuO–NiO/γ–Al₂O₃ | N-Alkylation | N-Alkyl Morpholines | researchgate.net |

| 5-Aryl-2-furoyl chlorides & Morpholine | Base | N-Acylation | 4-(5-Aryl-2-furoyl)morpholines | pensoft.net |

| Dihalogenated Heterocycle & Morpholine | Pd₂(dba)₃ / Ligand | Selective Buchwald-Hartwig Amination | Aryl-morpholine derivative | acs.org |

These studies collectively demonstrate that the functional groups in 3-(3-Bromophenyl)morpholine are amenable to a wide range of well-established chemical transformations, enabling the synthesis of a large and diverse library of derivatives for further investigation.

Structural Characterization and Spectroscopic Analysis of 3 3 Bromophenyl Morpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 3-(3-Bromophenyl)morpholine (B1651349) hydrochloride in a dissolved state. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and deduce the spatial relationships between different parts of the molecule.

The ¹H-NMR spectrum of 3-(3-Bromophenyl)morpholine hydrochloride provides characteristic signals for each unique proton in the molecule. The protons on the aromatic ring typically appear as a complex multiplet in the downfield region (approximately 7.0-7.6 ppm) due to the influence of the bromine atom and the morpholine (B109124) substituent. The protons of the morpholine ring exhibit more shielded signals at higher fields.

Specifically, the benzylic proton at the C3 position (adjacent to the bromophenyl ring) is expected to produce a distinct signal, often a doublet of doublets, due to coupling with the neighboring protons on the morpholine ring. The remaining methylene (B1212753) protons of the morpholine ring (at positions C2, C5, and C6) would present as a series of multiplets in the range of approximately 2.5-4.5 ppm. The acidic N-H proton of the hydrochloride salt is often broad and may exchange with solvent protons, making its observation variable.

In synthetic procedures that may produce diastereomers, ¹H-NMR is a critical technique for determining the ratio of these stereoisomers. By integrating the signals unique to each diastereomer, a quantitative assessment of the product distribution can be achieved. For instance, the signal for the C3 proton would likely appear at a slightly different chemical shift for each diastereomer, allowing for direct comparison of their relative concentrations.

Table 1: Predicted ¹H-NMR Chemical Shifts for 3-(3-Bromophenyl)morpholine Moiety

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet (m) |

| Morpholine-C3H | 4.5 - 5.0 | Doublet of Doublets (dd) |

| Morpholine-O-CH ₂ | 3.8 - 4.2 | Multiplet (m) |

| Morpholine-N-CH ₂ | 3.0 - 3.5 | Multiplet (m) |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C-NMR spectrum reveals the carbon framework of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal. The carbon atoms of the 3-bromophenyl ring are expected to resonate in the aromatic region of the spectrum (120-145 ppm). The carbon atom directly bonded to the bromine (C-Br) would show a characteristic chemical shift, influenced by the halogen's electronegativity.

The carbons of the morpholine ring appear in the aliphatic region. The C3 carbon, being attached to the aromatic ring, would be the most downfield of the morpholine carbons (typically 70-80 ppm). The carbons adjacent to the oxygen (C2 and C6) would appear around 65-75 ppm, while the carbon adjacent to the nitrogen (C5) would be found further upfield (around 45-55 ppm).

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-(3-Bromophenyl)morpholine Moiety

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C -Br | ~122 |

| Aromatic C -H | 125 - 135 |

| Aromatic C -C3 | ~140 |

| Morpholine-C 3 | 70 - 80 |

| Morpholine-C 2, C 6 | 65 - 75 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to further elucidate the molecule's three-dimensional structure, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the morpholine ring and confirm the coupling between the C3 proton and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial relationships between protons that are close to each other in space, even if they are not directly bonded. For 3-(3-Bromophenyl)morpholine, NOESY could reveal the relative orientation of the bromophenyl ring with respect to the morpholine ring, helping to define the molecule's preferred conformation in solution.

Together, these NMR methods provide a detailed and robust characterization of the molecular structure of this compound in the solution phase.

X-ray Crystallography

While NMR spectroscopy details the structure in solution, single-crystal X-ray diffraction provides precise information about the molecular structure in the solid state. This technique is the gold standard for determining the absolute and relative configurations of chiral centers and for analyzing how molecules arrange themselves in a crystal lattice.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule. For this compound, which contains a stereocenter at the C3 position, this technique can definitively establish the relative configuration of the substituents around the morpholine ring.

Furthermore, if the compound is resolved into a single enantiomer, X-ray crystallography can determine its absolute configuration. The presence of the "heavy" bromine atom facilitates this process through anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image. The analysis yields precise bond lengths, bond angles, and torsion angles, providing a complete and accurate geometric description of the molecule in its crystalline form.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular forces. For this compound, several key interactions are expected to dictate the supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction is likely to be the hydrogen bond between the protonated morpholine nitrogen (N⁺-H) and the chloride anion (Cl⁻). Additional, weaker C-H···O or C-H···Cl hydrogen bonds may also contribute to stabilizing the crystal structure.

Halogen Bonding and Other Interactions: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N) or other dipole-dipole interactions, further influencing the molecular arrangement. C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-cloud of an aromatic ring on a neighboring molecule, are also common in stabilizing such crystal structures.

The collective effect of these interactions results in a highly ordered, three-dimensional crystalline superstructure.

Conformational Analysis of the Morpholine Ring

The six-membered morpholine ring is a common scaffold in medicinal chemistry and is known to adopt a stable chair conformation, which minimizes torsional and steric strain. In the case of this compound, the morpholine ring is expected to exist predominantly in this low-energy chair conformation. This conformational preference is a well-established principle for saturated six-membered heterocyclic systems.

In this chair form, substituents on the ring can occupy either axial or equatorial positions. For the 3-(3-Bromophenyl) group, the equatorial position is generally favored to reduce steric hindrance with the other ring atoms and their substituents. The protonation of the nitrogen atom to form the hydrochloride salt further locks the ring into the chair conformation, with the hydrogen atom on the nitrogen also having a preferred orientation. Studies on similar substituted phenylmorpholine hydrochlorides, such as 3-fluorophenmetrazine (B1651833) hydrochloride, have confirmed through X-ray crystal structure analysis that the morpholine ring indeed displays a chair conformation. ljmu.ac.uk This evidence from analogous structures strongly supports the prediction of a chair conformation for this compound.

Dihedral Angle Analysis and Molecular Geometry

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely geometry. For instance, in the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring adopts a chair conformation, and the dihedral angle between the phenyl ring and the pyridine (B92270) ring is 83.30 (5)°. researchgate.net For this compound, a key dihedral angle would be that which describes the rotation around the C-C bond connecting the phenyl ring to the morpholine ring. This angle would influence the extent of interaction between the two ring systems. The geometry around the chiral center at the C3 position of the morpholine ring will be tetrahedral, consistent with an sp³-hybridized carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For the free base of the title compound, 3-(3-Bromophenyl)morpholine, the predicted monoisotopic mass can be calculated. uni.lu

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 3-(3-Bromophenyl)morpholine | C10H12BrNO | 241.01022 |

In an HRMS experiment using a soft ionization technique like electrospray ionization, the protonated molecule, [M+H]⁺, would be observed. The high mass accuracy of HRMS would allow for the confirmation of the elemental formula C₁₀H₁₃BrClNO⁺ for the protonated hydrochloride salt.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, such as hydrochloride salts. In the positive ion mode ESI-MS spectrum of this compound, the most prominent ion observed would be the protonated molecule, [M+H]⁺. This corresponds to the free base with an added proton, and its m/z value would be approximately 242.01750, reflecting the isotopic distribution of bromine. uni.lu

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways for morpholine derivatives can involve cleavage of the morpholine ring or loss of substituents. A study on other morpholine derivatives has shown that amide bond cleavage is a characteristic fragmentation pathway. core.ac.uk For 3-(3-Bromophenyl)morpholine, fragmentation could involve the loss of the bromophenyl group or cleavage of the morpholine ring.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 242.01750 |

| [M+Na]⁺ | 263.99944 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

The presence of the hydrochloride salt would be evident from the broad absorption band in the region of 2400-2700 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of a secondary ammonium (B1175870) salt. The C-H stretching vibrations of the methylene groups in the morpholine ring and the aromatic C-H bonds of the phenyl ring would appear in the region of 2850-3100 cm⁻¹. researchgate.net

The C-O-C stretching vibration of the ether linkage in the morpholine ring typically gives a strong absorption band in the 1100-1150 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H⁺ Stretch (Ammonium Salt) | 2400 - 2700 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1100 - 1150 |

| C-N Stretch | 1020 - 1220 |

| C-Br Stretch | 500 - 600 |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₀H₁₃BrClNO. nih.gov

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 43.12 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 4.72 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 28.68 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 12.73 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.03 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.74 |

Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, typically within ±0.4%.

Computational and Theoretical Investigations of 3 3 Bromophenyl Morpholine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of 3-(3-bromophenyl)morpholine (B1651349) hydrochloride. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and predict various electronic properties. nih.govrsc.org

For 3-(3-bromophenyl)morpholine hydrochloride, DFT calculations would typically begin with the optimization of the ground-state geometry. This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy structure. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-Br bond, the bonds within the phenyl ring, and the bonds of the morpholine (B109124) ring.

Furthermore, DFT is instrumental in calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to influence the electronic distribution and the energies of these frontier orbitals.

Other properties that can be computed include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for understanding potential sites for intermolecular interactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the morpholine ring and the orientation of the 3-bromophenyl substituent. The morpholine ring typically adopts a chair conformation, which is energetically more stable than the boat or twist-boat conformations. researchgate.net Within the chair conformation, the 3-bromophenyl group can be positioned in either an axial or an equatorial position relative to the ring.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). Theoretical studies on morpholine itself indicate that the chair conformer with an equatorial N-H bond is generally more stable than the axial conformer. researchgate.netacs.orgnih.gov For this compound, the bulky 3-bromophenyl group would be expected to strongly favor the equatorial position to minimize steric hindrance.

The energy landscape can be generated by plotting the molecule's energy as a function of one or more dihedral angles. For this compound, key dihedral angles would include those defining the pucker of the morpholine ring and the rotation around the bond connecting the phenyl ring to the morpholine ring. The resulting energy landscape would illustrate the relative energies of different conformers and the transition states that separate them.

Table 1: Expected Relative Energies of 3-(3-Bromophenyl)morpholine Conformers

| Conformer | Phenyl Group Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0 (most stable) |

| Chair | Axial | > 0 |

| Boat/Twist-Boat | - | >> 0 |

Aromaticity Studies (e.g., Harmonic Oscillator Model of Aromaticity (HOMA))

The aromaticity of the 3-bromophenyl ring in the molecule is a key determinant of its stability and reactivity. While benzene (B151609) is the archetypal aromatic compound, substitution can influence the degree of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric descriptor used to quantify aromaticity based on the variation of bond lengths from an optimal value. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 suggest a decrease in aromaticity.

For monosubstituted benzenes, the effect of a substituent on aromaticity is generally small. nih.govresearchgate.net Halogen substituents, like bromine, are known to have a minor influence on the geometry and aromaticity of the benzene ring. nih.gov Therefore, the 3-bromophenyl group in the hydrochloride salt is expected to exhibit a HOMA value close to that of benzene, indicating a high degree of aromatic character. Any deviation from planarity or significant bond length alternation in the phenyl ring, as might be induced by crystal packing forces, could lead to a slight reduction in the HOMA value.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. scirp.orgscirp.org This method maps various properties onto a surface that defines the space occupied by a molecule in a crystal.

Key features of a Hirshfeld surface analysis for this compound would include:

d_norm surfaces: These surfaces highlight intermolecular contacts shorter than the van der Waals radii sum, which are indicative of significant interactions. Red spots on the d_norm surface would likely appear around the protonated morpholine nitrogen (N-H+) and the chloride ion (Cl-), corresponding to strong N-H···Cl hydrogen bonds. Weaker C-H···O and C-H···Cl hydrogen bonds may also be present.

Fingerprint plots: These 2D plots summarize the intermolecular contacts, providing a quantitative breakdown of the different types of interactions. For this molecule, significant contributions would be expected from H···H, H···Cl, H···Br, and H···O contacts. The presence of the bromine atom could also lead to Br···H or even halogen-halogen (Br···Br) interactions, depending on the crystal packing. mdpi.commdpi.comresearchgate.net The extended π-system of the phenyl ring might also participate in C-H···π interactions. scirp.org

Table 2: Anticipated Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Expected Contribution | Description |

| H···Cl / Cl···H | High | Strong N-H···Cl hydrogen bonding |

| H···H | High | General van der Waals contacts |

| H···Br / Br···H | Moderate | Interactions involving the bromine atom |

| H···O / O···H | Moderate | Weak C-H···O hydrogen bonds |

| C···H / H···C | Moderate | van der Waals and C-H···π interactions |

Structure-Reactivity Relationship Studies

Computational studies can provide valuable insights into the structure-reactivity relationships of this compound. The morpholine moiety is a common pharmacophore in medicinal chemistry, known to influence properties like solubility and metabolic stability. e3s-conferences.orgnih.govnih.gov The nature and position of substituents on the phenyl ring can significantly modulate the biological activity of such compounds. mdpi.com

For this specific molecule, the bromine atom at the meta position of the phenyl ring plays a crucial role. Its electron-withdrawing inductive effect and its size and lipophilicity will influence how the molecule interacts with biological targets. Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies could be employed, in conjunction with a series of related compounds, to correlate specific molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) with observed biological activity. The calculated molecular electrostatic potential can also help predict how the molecule might orient itself within a receptor binding site.

Molecular Dynamics Simulations and Conformational Preferences

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a solvated environment. An MD simulation of this compound in an aqueous solution would reveal its conformational preferences and interactions with water molecules.

The simulation would likely confirm that the morpholine ring predominantly exists in the chair conformation with the 3-bromophenyl group in the equatorial position. It would also show the dynamic nature of the hydrogen bonding network between the protonated amine, the chloride ion, and surrounding water molecules. The flexibility of the molecule, including the rotation of the phenyl group and minor fluctuations in the morpholine ring, could be monitored and analyzed. Such simulations are essential for understanding how the molecule behaves in a biological context, providing insights into its solvation, stability, and dynamic interactions with potential binding partners.

Applications of the 3 3 Bromophenyl Morpholine Hydrochloride Scaffold in Organic Synthesis and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Complex Molecules

3-(3-Bromophenyl)morpholine (B1651349) hydrochloride is a key intermediate in the synthesis of numerous complex organic molecules. researchgate.net The bromine atom on the phenyl ring facilitates a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of diverse chemical groups and the assembly of more intricate molecular structures. This reactivity is central to its application in constructing molecules with potential biological functions. For example, it has been employed as a foundational element in the synthesis of compounds designed to interact with G protein-coupled receptors (GPCRs) and other significant biological targets. The morpholine (B109124) part of the molecule can also be modified or can act as a critical pharmacophore, influencing the biological activity of the final product.

Scaffold Utility in the Design and Synthesis of Novel Heterocyclic Compounds

The 3-(3-bromophenyl)morpholine scaffold is widely utilized in the creation of new heterocyclic compounds, a class of molecules that is fundamental to modern drug discovery. nih.govnih.govnih.govcalpaclab.com The structural characteristics of this scaffold permit systematic chemical modifications to explore new chemical entities and to enhance biological effects.

Incorporation into Fused Ring Systems (e.g., Benzomorpholines)

A key application of the 3-(3-bromophenyl)morpholine scaffold is in the formation of fused ring systems like benzomorpholines. orgsyn.org These rigid, fused structures are of considerable interest in medicinal chemistry because they can lead to stronger and more specific interactions with biological targets. The synthesis of these systems often relies on intramolecular cyclization, where the bromine atom can play a role in the formation of the new ring.

Integration into Polycyclic Scaffolds

The 3-(3-bromophenyl)morpholine unit can be incorporated into more complex, multi-ring, or polycyclic, structures. researchgate.net This is typically accomplished through multi-step synthetic pathways that take advantage of the reactivity of both the phenyl ring and the morpholine nitrogen. The resulting polycyclic compounds have distinct three-dimensional shapes that can be designed to fit into the binding sites of specific proteins, making them promising candidates for new drugs.

Derivatization for Chemical Library Synthesis

The ease with which the 3-(3-bromophenyl)morpholine scaffold can be chemically altered makes it an ideal starting point for generating chemical libraries. nih.gov High-throughput synthesis methods can be used to produce a large number of related compounds by modifying the phenyl ring through cross-coupling reactions or by adding different chemical groups to the morpholine nitrogen. These libraries are then screened against a wide array of biological targets to find new lead compounds for drug development.

Contribution to Physicochemical Properties and Pharmacokinetic Profile in Medicinal Chemistry Design

In medicinal chemistry, the 3-(3-bromophenyl)morpholine scaffold can have a significant impact on the physicochemical properties and the pharmacokinetic profile of a potential drug. nih.govcalpaclab.com The morpholine ring is a common feature in many approved drugs and is known to enhance properties such as water solubility and metabolic stability. The bromophenyl group can also affect characteristics like lipophilicity and how the compound binds to proteins in the blood. By making strategic changes to this scaffold, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule to improve its drug-like qualities.

| Property | Contribution of Morpholine Ring | Contribution of Bromophenyl Group |

| Aqueous Solubility | Generally improves solubility | Can decrease solubility depending on the overall structure |

| Metabolic Stability | Often enhances stability | Can be a site for metabolism (e.g., hydroxylation) |

| Lipophilicity (logP) | Decreases lipophilicity | Increases lipophilicity |

| Plasma Protein Binding | Can modulate binding | Can increase binding |

Design of Polyfunctional 3D Scaffolds for Chemical Research

The design of polyfunctional 3D scaffolds is a key area in modern chemical research, aimed at creating novel molecular frameworks with diverse functionalities and spatial arrangements. These scaffolds are instrumental in exploring new regions of chemical space and identifying novel bioactive molecules. The inherent three-dimensionality of the morpholine ring, coupled with the reactive potential of the bromophenyl group, makes 3-(3-bromophenyl)morpholine hydrochloride a theoretically attractive starting point for such endeavors.